1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one
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Overview
Description
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one is an organic compound that features a unique structure combining a dihydropyran ring with a hexa-2,4-dien-1-one moiety
Preparation Methods
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dihydro-2H-pyran and hexa-2,4-dien-1-one.
Reaction Conditions: The reaction is often carried out under mild conditions using catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and catalysts such as Pd/C. .
Scientific Research Applications
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:
3,4-Dihydro-2H-pyran: A simpler analog used as a protecting group in organic synthesis.
Hexa-2,4-dien-1-one: A compound with similar dienone functionality but lacking the pyran ring.
Tetrahydropyran derivatives: Compounds with fully saturated pyran rings used in various synthetic applications.
Unique Features: The combination of the dihydropyran ring and the hexa-2,4-dien-1-one moiety in a single molecule provides unique reactivity and potential for diverse applications
Properties
CAS No. |
649570-46-7 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-4,7-8H,5-6,9H2,1H3 |
InChI Key |
IMDDKGVZPSXZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)C1=CCCCO1 |
Origin of Product |
United States |
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